molecular formula C23H16FNO4 B2891382 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide CAS No. 921515-23-3

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide

Cat. No.: B2891382
CAS No.: 921515-23-3
M. Wt: 389.382
InChI Key: LWCYVDVFCIBXEA-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a chromen-6-yl group, a fluorophenyl group, and a methoxybenzamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction . The structure is likely to be influenced by the presence of the chromen-6-yl, fluorophenyl, and methoxybenzamide groups.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically include the formation of rings (like the chromen-6-yl group in your compound) and the introduction of various substituents through reactions like nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often used to analyze these properties .

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

  • N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide derivatives have been used in the development of radiolabeled antagonists for positron emission tomography (PET) imaging. For instance, [18F]p-MPPF, a compound including a similar structure, is utilized for studying 5-HT1A receptors, which are crucial in serotonergic neurotransmission research (Plenevaux et al., 2000).

Photochemical and Thermal Reactions Studies

  • These compounds are instrumental in understanding photochemical behaviors. For example, research on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene by Delbaere et al. (2003) provides insights into the kinetics of photoisomerization processes under various conditions, including UV and visible light irradiation (Delbaere et al., 2003).

Fluorescence Studies in Protic Environments

  • Research by Uchiyama et al. (2006) on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a structurally similar compound, highlights its application in fluorescence studies, particularly in differentiating protic and aprotic environments (Uchiyama et al., 2006).

G Protein-Coupled Receptor Studies

  • Compounds like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid are essential in studying G protein-coupled receptors (GPRs), as demonstrated in research on GPR35, a significant target in pharmacology (Thimm et al., 2013).

Antimicrobial Activity

  • Derivatives of this compound have shown potential in antimicrobial studies, offering insights into new therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).

Corrosion Inhibition Studies

  • These compounds have also been studied for their role in corrosion inhibition, providing valuable insights into their potential application in protecting materials against corrosion (Fouda et al., 2020).

Development of Biosensors

  • The development of biosensors, as shown in research by Karimi-Maleh et al. (2014), employs these compounds for the electrocatalytic determination of important biomolecules like glutathione and piroxicam (Karimi-Maleh et al., 2014).

Binge Eating and Orexin Receptor Studies

  • Research on compounds like 5-bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine indicates their importance in studying compulsive behaviors and orexin receptor mechanisms (Piccoli et al., 2012).

Kinase Inhibitor Research

  • Compounds with similar structures are explored as selective kinase inhibitors, with potential implications in cancer research, as seen in the study of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides (Schroeder et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

Indole derivatives, which have a structure similar to part of your compound, have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Therefore, it’s possible that similar compounds to the one you’re asking about could also be of interest in future research.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-18-9-4-15(5-10-18)23(27)25-17-8-11-21-19(12-17)20(26)13-22(29-21)14-2-6-16(24)7-3-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCYVDVFCIBXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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